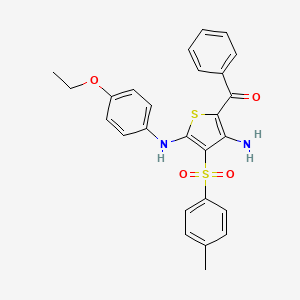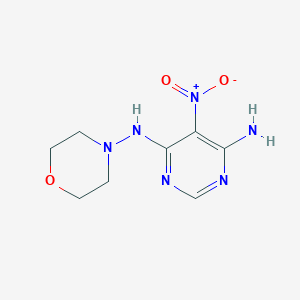
AKOS016941457
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality 4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
Los análogos basados en tiofeno, incluyendo “AKOS016941457,” han capturado el interés de los investigadores debido a su potencial como compuestos biológicamente activos. Estos derivados juegan un papel crucial en la química medicinal, donde pueden ser optimizados para mejorar varios efectos biológicos. Por ejemplo, pueden exhibir propiedades anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas . Los investigadores exploran su potencial como nuevos candidatos a fármacos o como andamios para el diseño de fármacos.
Semiconductores Orgánicos y Electrónica
Los derivados del tiofeno encuentran aplicaciones en semiconductores orgánicos, transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED). Sus propiedades electrónicas únicas los hacen adecuados para su uso en estos dispositivos, contribuyendo a los avances en la electrónica flexible y eficiente .
Inhibición de la Corrosión
Los derivados del tiofeno, incluyendo “this compound,” se utilizan en la química industrial como inhibidores de la corrosión. Su capacidad para proteger las superficies metálicas de la corrosión los hace valiosos en diversas aplicaciones, como recubrimientos y capas protectoras .
Ciencia Atmosférica y Monitoreo Ambiental
La Inteligencia Artificial (IA) y las técnicas de aprendizaje automático se han convertido en herramientas poderosas para la investigación científica. En la ciencia atmosférica, la IA juega un papel significativo en el avance de nuestra comprensión del sistema Tierra-Atmósfera. Los investigadores utilizan la IA para monitorear, predecir y responder a las observaciones y simulaciones atmosféricas .
Análisis de Difracción de Rayos X en Polvo (XRD)
XRD es una técnica fundamental para resolver información estructural en redes cristalinas. Proporciona información sobre la disposición de los átomos en los materiales. Los investigadores aplican XRD para estudiar compuestos cristalinos, incluidos aquellos que contienen derivados del tiofeno, para diversos propósitos, como la caracterización de materiales y la identificación de fases .
Fotocatálisis y Remediación Ambiental
Los fotocatalizadores basados en Bi, incluidos los basados en derivados del tiofeno, han logrado resultados significativos en la purificación atmosférica, el tratamiento de aguas residuales orgánicas, la eliminación de iones metálicos pesados y la esterilización. Estos materiales aprovechan la energía solar para impulsar reacciones químicas, abordando los desafíos ambientales .
Síntesis de Derivados del Tiofeno
Los investigadores han desarrollado diversas estrategias sintéticas para los derivados del tiofeno. Estas incluyen la heterociclización de sustratos, como las reacciones de Gewald, Paal–Knorr, Fiesselmann e Hinsberg. Estos métodos permiten la creación de diversos compuestos basados en tiofeno con propiedades a la medida .
Otras Aplicaciones
Los derivados del tiofeno se han utilizado en diversos campos, como la agricultura, la economía y la ciencia de los materiales. Por ejemplo, se han aplicado enfoques de programación dinámica para determinar planes óptimos de gestión de cultivos a largo plazo, considerando las respuestas condicionales a lo largo del año .
Propiedades
IUPAC Name |
4-(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c17-10-13-11-20-8-7-18(13)16(19)15-9-12-5-3-1-2-4-6-14(12)21-15/h9,13H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJAGQBQXHSUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2419356.png)
![N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2419357.png)

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419360.png)
![ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2419362.png)



![2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)


![4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2419373.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2419376.png)
